molecular formula C15H20BrFN2O4S B7880587 tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B7880587
M. Wt: 423.3 g/mol
InChI Key: DJSYGAKLGMVDCE-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20BrFN2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a tert-butyl group, and a sulfonyl group attached to a brominated and fluorinated benzene ring.

Preparation Methods

The synthesis of tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate.

    Attachment of the sulfonyl group: The sulfonyl group is attached to the piperazine ring using a sulfonyl chloride derivative.

    Bromination and fluorination of the benzene ring: The benzene ring is brominated and fluorinated using appropriate halogenating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions, leading to the formation of sulfoxides or sulfones.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The brominated and fluorinated benzene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

tert-Butyl 4-[(5-bromo-2-fluorobenzene)sulfonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound has a pyrimidine ring instead of a benzene ring, which may result in different biological activities and applications.

    tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-10-11(16)4-5-12(13)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSYGAKLGMVDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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